2-Methylallylamine hydrochloride
Overview
Description
. It is a derivative of allylamine and is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
2-Methylallylamine hydrochloride, also known as 2-methylprop-2-en-1-amine Hydrochloride, is primarily an alkylating agent . It targets both DNA and RNA viruses by reacting with nucleophilic groups on the virus’s protein coat .
Mode of Action
The compound interacts with its targets by reacting with the nucleophilic groups on the virus’s protein coat . This interaction inhibits the replication of both DNA and RNA viruses . Additionally, this compound also inhibits protease activity, which may be due to its chlorine atom .
Biochemical Pathways
The compound’s ability to inhibit the replication of dna and rna viruses suggests that it likely affects the viral replication pathways .
Result of Action
The primary molecular and cellular effect of this compound’s action is the inhibition of viral replication . By reacting with nucleophilic groups on the virus’s protein coat, the compound prevents the replication of both DNA and RNA viruses .
Biochemical Analysis
Biochemical Properties
It’s known to be used as a reactant in the preparation of various compounds, including platinum cyclometalated N-heterocyclic carbene complexes with chiral phosphines, oxoazetidinylbutenyl acetamides via rhodium-catalyzed hydroformylation, and highly monodisperse polymeric particles incorporating polymerizable perylene-bisimide fluorophore .
Cellular Effects
It has been shown to inhibit the replication of both DNA and RNA viruses by reacting with nucleophilic groups on the virus’s protein coat .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylallylamine hydrochloride can be synthesized through several methods, including the reaction of 2-methylallyl chloride with ammonia. The reaction typically involves heating the reactants under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using specialized equipment to handle the chemicals safely and efficiently. The process may include purification steps to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-Methylallylamine hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications.
Scientific Research Applications
2-Methylallylamine hydrochloride is widely used in scientific research due to its unique properties and reactivity. It is employed in the synthesis of pharmaceuticals, as an intermediate in organic synthesis, and in the study of biological systems. Its ability to act as an alkylating agent makes it valuable in the treatment of viral diseases by inhibiting the replication of DNA and RNA viruses.
Comparison with Similar Compounds
Allylamine hydrochloride
2-Propen-1-amine hydrochloride
3-Aminophenylboronic acid
Poly (2-(dimethylamino)ethyl methacrylate)
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Properties
IUPAC Name |
2-methylprop-2-en-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N.ClH/c1-4(2)3-5;/h1,3,5H2,2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXCSDPJYGPYFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474606 | |
Record name | 2-Methylallylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28148-54-1 | |
Record name | 2-Methylallylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methylallylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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